(R)-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine
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Overview
Description
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and trifluoroacetaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine compound.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production of ®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chlorophenylamine: A related compound with a simpler structure.
Trifluoromethylbenzene: A compound with a similar trifluoromethyl group but lacking the amine functionality.
Uniqueness
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine is unique due to its combination of a chiral center, a trifluoromethyl group, and a chlorophenyl group. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3/t8-/m1/s1 |
InChI Key |
GRHXLLLWHUQZIF-MRVPVSSYSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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